molecular formula C14H13ClN4 B7838774 4-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline CAS No. 113311-85-6

4-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline

Cat. No. B7838774
CAS RN: 113311-85-6
M. Wt: 272.73 g/mol
InChI Key: ZVFVCZFMGYYLHN-UHFFFAOYSA-N
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Description

Imidazo[4,5-b]pyridines are a class of heterocyclic compounds that contain nitrogen atoms. They are found in various biological systems and many drugs contain these moieties at their cores . They are known for their diverse biological activities, including anti-cancer, anti-viral, anti-inflammatory, sedative hypnotic, anti-diabetic, anti-hypertensive properties .


Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridines can be achieved by reacting 3,4-diaminopyridine or 2,3-diaminopyridine with Na2S2O5 adduct of corresponding benzaldehydes . Alkylation of compounds using 4-chlorobenzyl and/or butyl bromide under basic conditions (K2CO3, DMF) predominantly results in the formation of N5 regioisomers .


Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridines can be elucidated using different spectral data such as 1H NMR, 13C NMR, X-Ray diffraction, and theoretical study using the DFT method .


Chemical Reactions Analysis

The alkylation reaction of imidazo[4,5-b]pyridines gives, each time, two regioisomers, N3 and N4 . In the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3 and N4 regioisomers .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

Mechanism of Action

While the specific mechanism of action for “4-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline” is not available, similar compounds have shown broad-spectrum antibacterial and antifungal activity . For instance, ®-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide was reported as a potent and selective inhibitor of bacterial AccC (biotin carboxylase) with an IC50 of 20 nM and a MIC of 0.8 µg/mL against E. coli .

Future Directions

The future directions for research on imidazo[4,5-b]pyridines could involve exploring their potential in various applications due to their diverse biological activities . Further studies could also focus on the development of new synthetic routes for functional derivatives of imidazo[4,5-b]pyridines, which are prospective heterocyclic compounds for use in the search for new biologically active substances .

properties

IUPAC Name

4-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4/c1-19(2)11-5-3-9(4-6-11)13-17-12-7-10(15)8-16-14(12)18-13/h3-8H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFVCZFMGYYLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409846
Record name 4-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline

CAS RN

113311-85-6
Record name 4-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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